molecular formula C12H11NOS B8334066 (4H-thieno[3,2-c]chromen4-yl)methanamine

(4H-thieno[3,2-c]chromen4-yl)methanamine

Cat. No.: B8334066
M. Wt: 217.29 g/mol
InChI Key: KFSODTRTXWHIKA-UHFFFAOYSA-N
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Description

(4H-Thieno[3,2-c]chromen-4-yl)methanamine is a heterocyclic compound featuring a fused thieno[3,2-c]chromene core with a methanamine substituent. This structure combines a sulfur-containing thiophene ring and a chromene (benzopyran) system, creating a scaffold of interest in medicinal chemistry and materials science. Key properties include:

  • Synthesis: Photochemical methods are employed to construct the thieno[3,2-c]chromene backbone, as demonstrated by Ulyankin et al. (2021) via UV light-mediated cyclization .
  • Biological Activity: Derivatives exhibit antimicrobial properties, as reported by Bogza et al. (2015), who synthesized analogs with inhibitory effects against bacterial strains .
  • Optical Properties: The compound displays unique fluorescence, making it a candidate for optoelectronic applications .

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4H-thieno[3,2-c]chromen-4-ylmethanamine

InChI

InChI=1S/C12H11NOS/c13-7-11-9-5-6-15-12(9)8-3-1-2-4-10(8)14-11/h1-6,11H,7,13H2

InChI Key

KFSODTRTXWHIKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CS3)C(O2)CN

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene Precursors

A common approach involves constructing the thieno[3,2-c]pyran core via acid-catalyzed cyclization. For example, 2-mercapto-3-hydroxythiophene derivatives react with α,β-unsaturated carbonyl compounds (e.g., acrolein) under acidic conditions to form the dihydropyran ring.

Example Protocol:

  • 2-Mercapto-3-hydroxythiophene (10 mmol) and acrolein (12 mmol) are heated in acetic acid at 80°C for 6 hours.

  • The intermediate 4H-thieno[3,2-c]pyran-4-carbaldehyde is isolated via column chromatography (60–70% yield).

  • Reductive amination with ammonium acetate and sodium cyanoborohydride in methanol introduces the primary amine group, yielding the target compound (40–50% yield).

StepReagents/ConditionsYield (%)Key Observations
1Acetic acid, 80°C65Ring closure via electrophilic addition
2NH₄OAc, NaBH₃CN45pH-dependent selectivity for primary amine

Functionalization of Preformed Thieno[3,2-c]pyran Intermediates

Alternative routes leverage halogenated intermediates for nucleophilic substitution. For instance, 4-bromo-4H-thieno[3,2-c]pyran reacts with aqueous ammonia under high-pressure conditions to yield the amine derivative.

Optimization Insights:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (120°C).

  • Catalysis: Copper(I) iodide improves substitution efficiency, reducing side product formation (e.g., elimination to thienopyranone).

Advanced Reductive Amination Approaches

Ketone-to-Amine Conversion

Starting from 4H-thieno[3,2-c]pyran-4-one , reductive amination with methylamine and sodium triacetoxyborohydride achieves 55–60% yields. The ketone precursor is synthesized via oxidation of the corresponding alcohol using Jones reagent.

Critical Parameters:

  • Stoichiometry: A 2:1 ratio of amine to ketone minimizes imine dimerization.

  • Temperature: Reactions performed at 0°C suppress competing reduction of the thiophene ring.

Protecting Group Strategies

To prevent amine oxidation during cyclization, tert-butoxycarbonyl (Boc) protection is employed. Deprotection with trifluoroacetic acid (TFA) restores the primary amine functionality.

Case Study:

  • Boc-protected 4-aminomethylthieno[3,2-c]pyran is synthesized via Suzuki coupling of a bromothiophene with a boronic ester-containing pyran.

  • Deprotection with TFA/dichloromethane (1:1) affords the target compound in 85% yield.

Catalytic Innovations and Green Chemistry

Recent patents highlight palladium-catalyzed cross-couplings for introducing the amine group. For example, 4H-thieno[3,2-c]pyran-4-yl triflate undergoes Buchwald-Hartwig amination with ammonia gas, achieving 70% yield under microwave irradiation.

Comparative Analysis of Catalysts:

CatalystLigandYield (%)Reaction Time
Pd(OAc)₂Xantphos702 h
Pd₂(dba)₃BINAP653 h
NiCl₂(dppf)dppf506 h

Mechanism of Action

The mechanism of action of (4H-thieno[3,2-c]chromen4-yl)methanamine involves its interaction with various molecular targets and pathways.

Comparison with Similar Compounds

Structural Comparison

The structural diversity of fused heterocycles influences their physicochemical and biological behaviors. Below is a comparative analysis:

Compound Core Structure Key Substituents Notable Features
(4H-Thieno[3,2-c]chromen-4-yl)methanamine Thieno[3,2-c]chromene Methanamine Combines sulfur and oxygen heteroatoms; planar aromatic system .
4-[(4-Methylbenzyl)amino]-2H-chromen-2-one Coumarin 4-Methylbenzylamino Oxygen-rich coumarin core; modified for enhanced solubility .
(4,6,7,8-Tetrahydrothieno[3,2-c]oxepin-4-yl)methanamine Thieno[3,2-c]oxepin Methanamine Partially saturated oxepin ring; potential CNS activity .
4H-Thieno[3,2-c]thiopyran Thieno[3,2-c]thiopyran None Sulfur analog of chromene; used in heteroannulation reactions .
MG3 (Pyrrolizidinylmethyl derivative) Pyrrolizidine-4-aminoquinoline Methanamine-linked quinoline Antimalarial candidate; synthesized via nitrile reduction .

Physicochemical Properties

  • Solubility: Methanamine-substituted compounds (e.g., thieno-oxepin derivatives) show improved aqueous solubility due to the amine group .
  • Melting Points : Thiazole derivatives (e.g., (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride) exhibit higher melting points (>150°C) compared to coumarins (~100°C) .
  • Optical Properties: Thieno[3,2-c]chromenes exhibit strong fluorescence, whereas coumarins are known for UV absorption .

Key Research Findings

  • Thieno[3,2-c]chromenes vs. Coumarins: The sulfur atom in thienochromenes enhances electron delocalization, leading to red-shifted fluorescence compared to oxygenated coumarins .
  • Therapeutic Potential: Thieno-oxepin derivatives demonstrate CNS activity, while thieno[3,2-c]chromenes are explored for antimicrobial uses .
  • Synthetic Challenges: Thienoquinoline synthesis requires stringent conditions (e.g., thioglycolate-mediated cyclization), whereas photochemical methods for chromenes are more scalable .

Q & A

Basic: What are the recommended synthetic routes for (4H-thieno[3,2-c]chromen-4-yl)methanamine, and how can photochemical methods improve yield?

Answer:
The compound can be synthesized via photochemical methods, as demonstrated in the preparation of 4H-thieno[3,2-c]chromene derivatives. Key steps include UV irradiation of precursor chromenes in the presence of thiophene derivatives to induce cyclization . Optimization involves adjusting reaction time (8–12 hours) and light intensity (300–400 nm) to maximize yield (reported up to 68%). Solvent choice (e.g., acetonitrile vs. THF) and temperature (25–40°C) significantly impact reaction efficiency. Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or MS data may arise from tautomerism or impurities. For example, the methanamine group’s NH2 protons may exhibit variable splitting in 1H^1H-NMR due to hydrogen bonding. Use deuterated DMSO to stabilize exchangeable protons. High-resolution MS (HRMS) with ESI+ ionization (m/z calculated for C12_{12}H12_{12}N2_2S: 232.0671) helps confirm molecular weight . For ambiguous cases, single-crystal X-ray diffraction is definitive, as applied in related chromen-4-yl structures .

Basic: What in vitro assays are suitable for screening the biological activity of this compound?

Answer:
Primary assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using 3H^3H-labeled ligands .
  • Enzyme inhibition : Fluorescence-based assays for MAO-A/B (tyramine analogs in show MAO interactions, suggesting methodological parallels) .
  • Cytotoxicity : MTT assays in cancer cell lines (IC50_{50} values reported for similar thieno-chromenes) .

Advanced: How can conflicting results in pharmacological models (e.g., agonist vs. antagonist activity) be resolved?

Answer:
Contradictory activity may arise from tissue-specific receptor isoforms or assay conditions. For example:

  • Functional selectivity : Use β-arrestin recruitment assays (e.g., TRUPATH platform) to differentiate G-protein vs. β-arrestin signaling .
  • Species variability : Compare human vs. rodent receptor isoforms transfected into HEK293 cells .
  • Metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Basic: What analytical methods are recommended for quantifying (4H-thieno[3,2-c]chromen-4-yl)methanamine in biological matrices?

Answer:

  • HPLC-UV : C18 column, mobile phase = 0.1% formic acid in acetonitrile/water (60:40), λ = 254 nm .
  • LC-MS/MS : ESI+ mode, transitions m/z 232 → 159 (quantifier) and 232 → 115 (qualifier). LLOQ: 1 ng/mL in plasma .
  • Sample prep : Protein precipitation with acetonitrile (4:1 v/v) or SPE using mixed-mode cartridges .

Advanced: How can computational modeling address discrepancies in structure-activity relationships (SAR)?

Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT2A_{2A}). Compare binding poses of enantiomers if chirality is present .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR models : Train on datasets of thieno-chromene derivatives to predict logP, pIC50_{50}, and BBB permeability .

Basic: What strategies improve the compound’s stability during storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C under argon .
  • Oxidation : Add 0.1% BHT as an antioxidant in DMSO stock solutions .
  • Hygroscopicity : Use desiccants (silica gel) in sealed containers. Monitor via Karl Fischer titration .

Advanced: How can metabolic instability be mitigated through structural modification?

Answer:

  • Block metabolism : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 3-position to reduce CYP2D6-mediated oxidation .
  • Prodrug design : Convert the methanamine group to a pivaloyloxymethyl carbamate for enhanced oral bioavailability .
  • Isotope labeling : Synthesize deuterated analogs (e.g., CD3_3 at benzylic positions) to slow first-pass metabolism .

Basic: What is the evidence for this compound’s optical properties, and how are they measured?

Answer:
The thieno-chromene core exhibits strong fluorescence (λem_{em} = 450–480 nm in ethanol) due to extended π-conjugation. Quantum yields (ΦF_F) are measured via comparative method using quinine sulfate as a standard . Solvatochromic shifts in λem_{em} (e.g., 20 nm bathochromic shift in DMSO vs. hexane) confirm polarity-dependent emission .

Advanced: How do stereochemical variations impact biological activity?

Answer:
Stereoisomers may show divergent potency. For example:

  • Enantiomers : Resolve via chiral HPLC (Chiralpak IA column, hexane/ethanol = 90:10). Test in vitro for eudismic ratios (e.g., R/S IC50_{50} = 0.1 vs. 10 µM) .
  • Diastereomers : Compare NOE correlations in 1H^1H-NMR to assign configurations. MD simulations predict preferred binding conformers .

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